4-Tert-butyl 1-methyl 2-bromosuccinate 4-Tert-butyl 1-methyl 2-bromosuccinate
Brand Name: Vulcanchem
CAS No.: 914224-29-6
VCID: VC6826213
InChI: InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3
SMILES: CC(C)(C)OC(=O)CC(C(=O)OC)Br
Molecular Formula: C9H15BrO4
Molecular Weight: 267.119

4-Tert-butyl 1-methyl 2-bromosuccinate

CAS No.: 914224-29-6

Cat. No.: VC6826213

Molecular Formula: C9H15BrO4

Molecular Weight: 267.119

* For research use only. Not for human or veterinary use.

4-Tert-butyl 1-methyl 2-bromosuccinate - 914224-29-6

Specification

CAS No. 914224-29-6
Molecular Formula C9H15BrO4
Molecular Weight 267.119
IUPAC Name 4-O-tert-butyl 1-O-methyl 2-bromobutanedioate
Standard InChI InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3
Standard InChI Key RMYNMVDLUFHECX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC(C(=O)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Tert-butyl 1-methyl 2-bromosuccinate is systematically named 4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate according to IUPAC guidelines . Its molecular formula (C9H15BrO4\text{C}_9\text{H}_{15}\text{BrO}_4) reflects the incorporation of a bromine atom and two ester groups (tert-butyl and methyl) on the succinic acid backbone. Key identifiers include:

PropertyValueSource
Molecular Weight267.12 g/molPubChem
SMILES NotationCC(C)(C)OC(=O)CC@@HBrPubChem
InChI KeyRMYNMVDLUFHECX-LURJTMIESA-NPubChem
Synonyms887143-08-0, SCHEMBL15952123PubChem

The compound’s stereochemistry is defined by the (2S) configuration, which influences its reactivity and interaction with chiral catalysts or biological targets .

Structural Analysis

The 2D structure features a succinate core substituted with bromine at the second carbon, a tert-butyl ester at the fourth position, and a methyl ester at the first position. The tert-butyl group enhances steric bulk, potentially stabilizing the compound against hydrolysis, while the bromine atom introduces electrophilic reactivity .

3D Conformation and Reactivity

The 3D conformation, determined via computational modeling, reveals a staggered arrangement of the tert-butyl and methyl esters, minimizing steric clashes. The bromine atom occupies an axial position, rendering it susceptible to nucleophilic substitution reactions .

Synthetic Pathways and Optimization

Esterification and Protection

The tert-butyl and methyl ester groups likely originate from stepwise esterification of succinic acid. A plausible route involves:

  • Selective tert-butyl esterification of succinic acid’s carboxyl group using tert-butanol under acidic conditions.

  • Methyl esterification of the remaining carboxyl group via methanol in the presence of a coupling agent.

  • Bromination at the α-carbon using bromine or Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical or ionic conditions .

Applications in Pharmaceutical Chemistry

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